molecular formula C18H15N5 B7420299 N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine

N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine

Cat. No.: B7420299
M. Wt: 301.3 g/mol
InChI Key: XXSUNYOEUBTWFX-UHFFFAOYSA-N
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Description

N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine is a complex organic compound that features both imidazole and quinoxaline moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine typically involves the formation of the imidazole and quinoxaline rings followed by their coupling. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives .

Mechanism of Action

The mechanism by which N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-phenylimidazol-2-yl)methyl]benzimidazole
  • N-[(1-phenylimidazol-2-yl)methyl]pyrimidine
  • N-[(1-phenylimidazol-2-yl)methyl]pyrazine

Uniqueness

N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(1-phenylimidazol-2-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-2-6-14(7-3-1)23-11-10-19-18(23)13-21-17-12-20-15-8-4-5-9-16(15)22-17/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSUNYOEUBTWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CNC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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